5-[(1E)-2-{2-[(4-FLUOROPHENYL)METHOXY]PHENYL}ETHENYL]-3-METHYL-4-NITRO-1,2-OXAZOLE
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Overview
Description
5-[(1E)-2-{2-[(4-FLUOROPHENYL)METHOXY]PHENYL}ETHENYL]-3-METHYL-4-NITRO-1,2-OXAZOLE is a complex organic compound characterized by its unique structure, which includes a fluorophenyl group, a methoxyphenyl group, and a nitro-oxazole ring
Preparation Methods
The synthesis of 5-[(1E)-2-{2-[(4-FLUOROPHENYL)METHOXY]PHENYL}ETHENYL]-3-METHYL-4-NITRO-1,2-OXAZOLE typically involves multiple steps, starting with the preparation of intermediate compounds. The synthetic route may include the following steps:
Formation of the Fluorophenyl Intermediate: This step involves the reaction of a fluorobenzene derivative with appropriate reagents to introduce the methoxy group.
Coupling Reaction: The fluorophenyl intermediate is then coupled with a methoxyphenyl derivative through a palladium-catalyzed cross-coupling reaction.
Oxazole Ring Formation: The coupled product undergoes cyclization to form the oxazole ring, followed by nitration to introduce the nitro group.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.
Chemical Reactions Analysis
5-[(1E)-2-{2-[(4-FLUOROPHENYL)METHOXY]PHENYL}ETHENYL]-3-METHYL-4-NITRO-1,2-OXAZOLE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group, using reagents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and strong oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-[(1E)-2-{2-[(4-FLUOROPHENYL)METHOXY]PHENYL}ETHENYL]-3-METHYL-4-NITRO-1,2-OXAZOLE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-[(1E)-2-{2-[(4-FLUOROPHENYL)METHOXY]PHENYL}ETHENYL]-3-METHYL-4-NITRO-1,2-OXAZOLE involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
5-[(1E)-2-{2-[(4-FLUOROPHENYL)METHOXY]PHENYL}ETHENYL]-3-METHYL-4-NITRO-1,2-OXAZOLE can be compared with similar compounds, such as:
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the production of dyes and herbicides.
2-Methyl-4-[(4-methyl-2-(4-(trifluoromethyl)phenyl)-5-thiazolyl)methylthio]phenoxyacetic acid: A compound with applications in regulating central inflammation.
Properties
IUPAC Name |
5-[(E)-2-[2-[(4-fluorophenyl)methoxy]phenyl]ethenyl]-3-methyl-4-nitro-1,2-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN2O4/c1-13-19(22(23)24)18(26-21-13)11-8-15-4-2-3-5-17(15)25-12-14-6-9-16(20)10-7-14/h2-11H,12H2,1H3/b11-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIMPMFNZIOPWAJ-DHZHZOJOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1[N+](=O)[O-])C=CC2=CC=CC=C2OCC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NOC(=C1[N+](=O)[O-])/C=C/C2=CC=CC=C2OCC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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